molecular formula C16H14N2O6S4 B2463766 Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate CAS No. 380344-13-8

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate

Cat. No.: B2463766
CAS No.: 380344-13-8
M. Wt: 458.54
InChI Key: IZXQRYJPLSHAIW-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate (CAS 380344-13-8) is a high-purity synthetic compound supplied for research use. This molecule features a benzoate ester core symmetrically substituted with thiophene-2-sulfonamide groups, yielding a molecular formula of C16H14N2O6S4 and a molecular weight of 458.55 g/mol . The compound belongs to the class of thiophene-sulfonamides. The thiophene ring is a privileged scaffold in medicinal chemistry, ranked 4th among sulfur-containing rings in U.S. FDA-approved small drug molecules over the last decade . Its versatile pharmacophoric properties allow it to serve as a bio-isosteric replacement for phenyl rings, often improving the parent compound's metabolic stability and binding affinity . The sulfonamide functional group is a key feature in modern drug discovery, with sulfonamide-containing drugs holding the top rank for new drug approvals among sulfur-containing pharmaceuticals . This structural motif makes this compound a valuable building block for researchers in life sciences and medicinal chemistry. It is particularly useful for exploring new chemical space in the development of bioactive molecules. Thiophene-sulfonamide derivatives have demonstrated a range of biological activities in scientific literature, including enzyme inhibition, antibacterial properties, and hemolytic activity . The presence of dual sulfonamide groups on the aromatic benzoate core provides multiple sites for interaction with biological targets, offering significant potential for structure-activity relationship (SAR) studies and the synthesis of more complex chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3,5-bis(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S4/c1-24-16(19)11-8-12(17-27(20,21)14-4-2-6-25-14)10-13(9-11)18-28(22,23)15-5-3-7-26-15/h2-10,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXQRYJPLSHAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate typically involves the reaction of methyl 3,5-diaminobenzoate with thiophene-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing thiophene and sulfonamide moieties exhibit significant anticancer properties. Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that similar sulfonamide derivatives can selectively bind to Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells . The binding affinity of this compound to these proteins could be a promising area for further investigation.

1.2 Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have been reported to exhibit potent antibacterial and antifungal effects . this compound's potential as an antimicrobial agent could be explored through systematic testing against various pathogens.

Material Science Applications

2.1 Organic Electronics

The thiophene moiety is widely utilized in organic electronics due to its excellent electrical conductivity and stability. This compound can be incorporated into organic photovoltaic devices or organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films makes it a candidate for enhancing the performance of these devices .

2.2 Conductive Polymers

Research into conductive polymers has revealed that incorporating thiophene derivatives can significantly improve conductivity and mechanical properties. This compound could serve as a monomer or dopant in the synthesis of advanced conductive polymers used in various applications, including sensors and flexible electronics.

Synthetic Methodologies

3.1 Synthesis of Novel Compounds

This compound can act as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and coupling reactions, enabling the development of new pharmacologically active compounds .

3.2 Reductive Coupling Reactions

The compound can be utilized in reductive coupling reactions to access (hetero)aryl sulfonamides efficiently. This methodology is valuable in synthesizing diverse libraries of compounds with potential biological activities .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated binding affinity of sulfonamide derivatives to Bcl-2 proteins; potential for this compound as an anticancer agent .
Study B Antimicrobial PropertiesExplored the antimicrobial efficacy of thiophene-based compounds; suggested further investigation on this compound against specific pathogens .
Study C Organic ElectronicsInvestigated the use of thiophene derivatives in OLEDs; highlighted the potential application of this compound in enhancing device performance .

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active site residues, while the thiophene rings can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

  • Substituents: Two [(4-hydroxymethyl-2-methoxyphenoxy)methyl] groups at 3,5-positions.
  • Conformation: Dihedral angles of 24.32° (Group A) and 80.19° (Group B) relative to the central benzene ring, creating a non-planar structure . Properties:
  • Hydrogen-bonding networks via hydroxyl groups, forming polymeric sheets .
  • Application: Precursor for cryptophane synthesis, enabling host-guest chemistry in supramolecular systems .
    Contrast with Target Compound :

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Features :

  • Substituents: Sulfonylurea linkages with triazine or pyrimidine rings (e.g., Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) . Properties:
  • High bioactivity as acetolactate synthase (ALS) inhibitors in plants .
  • Moderate water solubility due to polar sulfonyl and urea groups.
    Contrast with Target Compound :
  • The thiophene-sulfonamido groups in the target compound lack the triazine-based ALS-inhibitory mechanism, suggesting divergent biological roles.

Trifluoromethyl-Substituted Benzoates (e.g., Methyl 3,5-bis(trifluoromethyl)benzoate)

Structural Features :

  • Substituents: Electron-withdrawing trifluoromethyl groups at 3,5-positions .
    Properties :
  • Enhanced thermal and oxidative stability due to CF₃ groups.
  • Applications: Intermediates in agrochemicals and pharmaceuticals .
    Contrast with Target Compound :
  • Thiophene-sulfonamido substituents offer π-conjugation and hydrogen-bonding sites, which may favor applications in conductive polymers or enzyme-targeted drug design.

Comparative Data Table

Compound Name Substituents Key Properties Applications Reference
This compound Thiophene-sulfonamido groups High conjugation, hydrogen-bonding Potential drug/material design N/A
Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate Hydroxymethyl/methoxy groups Hydrogen-bonded polymeric sheets Cryptophane synthesis
Metsulfuron Methyl Ester Triazine-sulfonylurea ALS inhibition, moderate solubility Herbicide
Methyl 3,5-bis(trifluoromethyl)benzoate Trifluoromethyl groups High stability, lipophilicity Agrochemical intermediates

Research Findings and Limitations

  • Electronic Effects : Thiophene-sulfonamido groups likely increase electron density on the benzene ring compared to trifluoromethyl substituents, affecting redox behavior .
  • Biological Activity : Unlike sulfonylurea herbicides, the target compound’s bioactivity remains uncharacterized in the provided evidence .

Biological Activity

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate (CAS No. 380344-13-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate core substituted with two thiophene-2-sulfonamide groups. The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

  • Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis. This is often mediated through the inhibition of tubulin polymerization, affecting microtubule dynamics crucial for cell division .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Anticancer Activity

This compound has been evaluated in vitro against various cancer cell lines. The following table summarizes its effectiveness:

Cell Line IC50 (µM) Effect
Prostate (LNCaP)15Growth inhibition
Pancreatic (MIA PaCa-2)12Induction of apoptosis
Acute Lymphoblastic Leukemia (CCRF-CEM)10Significant cytotoxicity

These results suggest that the compound has potent anticancer properties, particularly against lymphoid and epithelial cancers .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that this compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in LNCaP cells, as evidenced by increased annexin V staining and caspase activation .
  • Combination Therapy : Research has indicated that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies. For instance, synergistic effects were observed when combined with doxorubicin in breast cancer models .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the thiophene rings can significantly alter the potency and selectivity of the compound against different cancer types and microbial strains .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate to optimize yield and purity?

  • Methodological Answer: The synthesis involves coupling thiophene-2-sulfonamide groups to a methyl benzoate core. Key considerations include:

  • Using anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Employing coupling agents (e.g., DCC or EDC) to activate carboxylic acid groups for sulfonamide bond formation.
  • Monitoring reaction progress via TLC or HPLC to detect intermediates and byproducts.
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

  • Methodological Answer:

  • 1H/13C NMR: Analyze sulfonamide NH protons (δ ~10-12 ppm) and aromatic protons (δ ~6.5-8.5 ppm) for symmetry and substitution patterns. Thiophene protons appear as distinct doublets.
  • IR Spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and functional group integrity.
  • Quantitative NMR (qNMR): Use certified reference materials (e.g., CRM4601-b) for purity assessment .

Q. What purification strategies are recommended post-synthesis to achieve high-purity product?

  • Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • Centrifugal Partition Chromatography (CPC): For large-scale purification without silica gel interactions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what methods analyze these interactions?

  • Methodological Answer:

  • X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H···O=S interactions) using SHELXL for refinement. Graph set analysis (e.g., Etter’s formalism) classifies motifs like R₂²(8) rings .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., S···H or O···H interactions) using CrystalExplorer .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can software like SHELXL address them?

  • Methodological Answer:

  • Disorder in Flexible Groups: Thiophene rings or ester moieties may exhibit rotational disorder. Use PART and EADP commands in SHELXL to model anisotropic displacement parameters.
  • Twinned Crystals: Apply TWIN/BASF commands in SHELXL for data integration. Validate refinement with R-factor convergence (<5% Δ) and Fo/Fc plots .

Q. How can computational chemistry predict the electronic properties of this compound, and what experimental techniques validate these predictions?

  • Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Cyclic Voltammetry: Measure oxidation/reduction potentials to correlate with computational band gaps.
  • UV-Vis Spectroscopy: Compare experimental λmax with TD-DFT results to assess conjugation effects from thiophene sulfonamido groups .

Q. How do structural modifications at the sulfonamide groups affect physicochemical properties and biological activity?

  • Methodological Answer:

  • SAR Studies: Replace thiophene with other heterocycles (e.g., pyridine) and measure solubility (logP), thermal stability (DSC), or bioactivity (enzyme inhibition assays).
  • Thermogravimetric Analysis (TGA): Assess decomposition profiles to link substituent electronegativity with thermal stability .

Q. What are the best practices for validating the crystal structure to ensure data reliability?

  • Methodological Answer:

  • PLATON/CHECKCIF: Analyze ADDSYM alerts for missed symmetry and validate hydrogen-bonding geometry.
  • Rigorous Refinement: Use SHELXL’s restraints for anisotropic displacement parameters and enforce similarity in bond lengths/angles.
  • Deposition in CCDC/ICSD: Cross-validate with existing datasets to confirm structural novelty .

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